Physicochemical properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Physicochemical properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a "privileged" structure in drug discovery.[2] Specifically, indoles functionalized at the 2 and 3 positions, such as Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, are valuable intermediates for synthesizing more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of electron-withdrawing groups like chloro and fluoro substituents, along with reactive handles like the formyl and ester groups, provides a versatile platform for molecular exploration.
This guide offers a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, providing a critical resource for researchers working with this and related compounds.
Molecular Structure and Physicochemical Profile
The structure of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate combines a halogenated indole core with two key functional groups that dictate its reactivity and physical properties.
Diagram 1: Chemical Structure
Caption: 2D structure of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.
A summary of the key physicochemical properties is presented below. It is important to note that while extensive experimental data for this specific molecule is not widely published, the following table includes values derived from closely related analogs and computational predictions to provide a reliable profile.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Analog-Based) | Significance in Drug Development & Research |
| Molecular Formula | C₁₂H₉ClFNO₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 270.66 g/mol | Influences diffusion rates and stoichiometric calculations. |
| Melting Point | >200 °C (estimated) | Indicates purity and thermal stability. High melting point suggests a stable crystalline lattice. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Critical for selecting appropriate solvents for reactions, purification, and biological assays. |
| pKa | ~15-16 for N-H proton (estimated) | The indole N-H is weakly acidic. This site can be deprotonated with a strong base for N-alkylation reactions. |
| LogP | 2.5 - 3.5 (estimated) | Indicates lipophilicity, which is a key factor in predicting membrane permeability and oral bioavailability. |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is typically achieved through a multi-step process, culminating in the formylation of a pre-functionalized indole core.
Diagram 2: Synthetic Workflow
Caption: General synthetic route to the target molecule.
The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]
The causality behind this choice is rooted in the electronic nature of the indole ring. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The Vilsmeier reagent is a mild electrophile, making it ideal for this transformation without causing unwanted side reactions on the sensitive indole nucleus.[6] The reaction proceeds through the formation of a chloroiminium salt, which is the active electrophile.[5]
Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl₃, highlighting a move towards greener chemistry.[7][8]
Spectroscopic Characterization
The structural features of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate give rise to a distinct spectroscopic signature.
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¹H NMR: The most characteristic signal is the aldehyde proton, which is expected to appear as a singlet far downfield, typically between 9.5 and 10.5 ppm. The N-H proton of the indole ring will appear as a broad singlet, also downfield (>11 ppm). The ethyl ester will show a characteristic quartet and triplet pattern. The remaining aromatic protons on the indole core will appear in the aromatic region (7.0-8.5 ppm), with their coupling patterns dictated by the substitution.
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¹³C NMR: The carbonyl carbons of the aldehyde and the ester will be prominent in the 160-190 ppm region. The remaining carbons of the indole ring will appear in the 100-140 ppm range.
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IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the aldehyde (~1650-1680 cm⁻¹) and the ester (~1700-1720 cm⁻¹) will be dominant. A broad peak around 3200-3400 cm⁻¹ will indicate the N-H stretch.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound, and its isotopic pattern would confirm the presence of one chlorine atom.
Reactivity and Synthetic Potential
The formyl and ester functionalities are gateways to a vast array of chemical transformations, making this molecule a valuable building block.
Diagram 3: Reactivity Pathways
Caption: Potential transformations of the formyl and ester groups.
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Reactions of the 3-Formyl Group: The aldehyde is a versatile handle for C-C bond formation. It can undergo:
-
Oxidation to the corresponding carboxylic acid.[9]
-
Reduction to the alcohol.[9]
-
Wittig and related olefination reactions to form alkenes.
-
Condensation reactions with amines to form imines or with active methylene compounds in Knoevenagel or aldol-type reactions.[3]
-
Reductive amination to introduce substituted aminomethyl groups.
-
-
Reactions of the 2-Ethyl Ester Group: The ester can be readily modified:
-
Hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
-
Aminolysis/Amidation by heating with an amine to form an amide, a common functional group in bioactive molecules.
-
Reduction with strong reducing agents like LiAlH₄ to the primary alcohol.
-
This dual reactivity allows for selective manipulation of either functional group, enabling the synthesis of a diverse library of complex indole derivatives.
Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of the title compound from its indole precursor.
Protocol: Vilsmeier-Haack Formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
Materials:
-
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flasks, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 20-30 minutes.[6] It is crucial to maintain the temperature below 10 °C during the addition as the reaction is exothermic.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
In a separate flask, dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[5]
-
Neutralize the acidic solution by the slow and careful addition of a saturated NaHCO₃ solution until the pH is ~7-8.[5]
-
The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
If the product does not precipitate, extract the aqueous mixture three times with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Conclusion
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly functionalized and synthetically versatile intermediate. Its physicochemical properties, governed by the halogenated indole core and the reactive formyl and ester groups, make it a valuable substrate for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization in research and development.
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